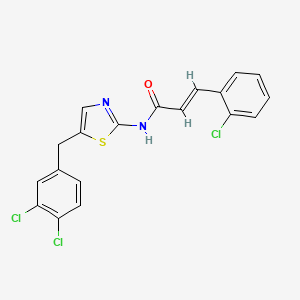
4-(甲氧基甲基)-2-甲基-1,3-噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxymethyl)-2-methyl-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a methoxymethyl group at the 4-position and a methyl group at the 2-position. Thiazoles are known for their presence in various natural products and pharmaceuticals, contributing to their biological activity and chemical versatility.
科学研究应用
4-(Methoxymethyl)-2-methyl-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-methyl-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of 2-methylthiazole with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 4-position. The reaction typically proceeds as follows:
Starting Materials: 2-methylthiazole, formaldehyde, methanol.
Reaction Conditions: Acidic catalyst (e.g., hydrochloric acid), reflux temperature.
Procedure: The mixture of 2-methylthiazole, formaldehyde, and methanol is heated under reflux in the presence of an acidic catalyst. The reaction is monitored until the desired product is formed, followed by purification through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(Methoxymethyl)-2-methyl-1,3-thiazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
4-(Methoxymethyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitro-substituted thiazoles.
作用机制
The mechanism of action of 4-(Methoxymethyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and methyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
4-(Methoxymethyl)-2-methyl-1,3-thiazole: Unique due to its specific substitution pattern.
2-Methylthiazole: Lacks the methoxymethyl group, resulting in different chemical properties.
4-Methylthiazole: Lacks the methoxymethyl group, affecting its reactivity and applications.
Uniqueness
4-(Methoxymethyl)-2-methyl-1,3-thiazole is unique due to the presence of both methoxymethyl and methyl groups, which influence its chemical behavior and potential applications. The combination of these substituents enhances its versatility in various chemical reactions and research applications.
属性
IUPAC Name |
4-(methoxymethyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5-7-6(3-8-2)4-9-5/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYNHRFLXBYSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2503096.png)
![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2503098.png)
![N-[(furan-2-yl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2503100.png)
![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)






![5-(4-fluorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2503111.png)
![2-(4-chlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one](/img/structure/B2503112.png)
![3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)

